3-(Sulfomethyl)hexa-2,4-dienedioic acid, also known as 3-sulfomethyl-cis,cis-muconic acid, is a sulfonated derivative of hexa-2,4-dienedioic acid. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and material science. The compound can be classified under carboxylic acids and sulfonic acids due to its structural components.
This compound is derived from hexa-2,4-dienedioic acid, which itself is a dicarboxylic acid with the molecular formula and a molecular weight of approximately 142.11 g/mol . The addition of a sulfomethyl group (-CH2SO3H) classifies it as a sulfonic acid derivative. The presence of both carboxyl and sulfonyl functional groups enhances its reactivity and solubility in aqueous environments.
The synthesis of 3-(sulfomethyl)hexa-2,4-dienedioic acid typically involves the sulfomethylation of hexa-2,4-dienedioic acid. This can be achieved through several methods:
The molecular structure of 3-(sulfomethyl)hexa-2,4-dienedioic acid can be represented by its chemical formula .
C(C(=O)O)/C=C/C(=O)O.S(=O)(=O)C
XQZQYQKZJXKZQI-UHFFFAOYSA-N
.The compound features:
3-(Sulfomethyl)hexa-2,4-dienedioic acid can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives with enhanced properties or functionalities.
The mechanism of action for 3-(sulfomethyl)hexa-2,4-dienedioic acid primarily involves its ability to act as a nucleophile or electrophile depending on the reaction conditions:
This dual reactivity allows for versatile applications in organic synthesis.
The physical properties of 3-(sulfomethyl)hexa-2,4-dienedioic acid include:
Chemical properties include:
3-(Sulfomethyl)hexa-2,4-dienedioic acid has several notable applications:
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4